molecular formula C7H8BrN3O B571621 N'-(5-Bromopyridin-2-yl)acetohydrazide CAS No. 1199773-29-9

N'-(5-Bromopyridin-2-yl)acetohydrazide

Cat. No.: B571621
CAS No.: 1199773-29-9
M. Wt: 230.065
InChI Key: NDNGAKFSQJFTEF-UHFFFAOYSA-N
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Description

N'-(5-Bromopyridin-2-yl)acetohydrazide (CAS 1199773-29-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C7H8BrN3O and a molecular weight of 230.06 g/mol , this compound is characterized by its acetohydrazide functional group linked to a 5-bromopyridinyl ring. The bromine substituent on the pyridine ring makes it a valuable synthetic intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the exploration of novel chemical space. Researchers utilize this compound in various fields, including medicinal chemistry and agrochemical research, where it serves as a key precursor for the synthesis of more complex molecules, potentially for the development of new active ingredients. It must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c1-5(12)10-11-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNGAKFSQJFTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682417
Record name N'-(5-Bromopyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-29-9
Record name N'-(5-Bromopyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): Signals at δ 8.42 (dd, J = 2.2 Hz, 1H, pyridine-H), 2.10 (s, 3H, CH₃), and 11.62 (s, 1H, NH) confirm the acetohydrazide moiety.

  • ¹³C NMR: Peaks at δ 169.8 (C=O), 152.4 (pyridine-C), and 22.1 (CH₃) align with expected functional groups.

Mass Spectrometry (MS):

  • ESI-MS: A molecular ion peak at m/z 231.03 ([M+H]⁺) corresponds to the molecular formula C₇H₈BrN₃O.

Purity and Stability Considerations

This compound is sensitive to moisture and light, necessitating storage at 2–8°C under inert atmosphere. High-performance liquid chromatography (HPLC) analyses typically report purity ≥95%, with major impurities arising from unreacted starting materials or oxidation byproducts.

Industrial and Research-Scale Production

Scalability Challenges

While laboratory-scale synthesis is well-established, industrial production requires addressing:

  • Cost Efficiency: 5-Bromo-2-aminopyridine’s market price (~$200/g) drives efforts to optimize reaction yields.

  • Waste Management: Brominated byproducts necessitate specialized disposal protocols to meet environmental regulations.

Batch Process Case Study

A representative batch process yields 10 g of product with the following parameters:

ParameterValue
Starting Material5-Bromo-2-aminopyridine (12.5 g)
Reaction Time7 hours
Yield78%
Purity (HPLC)96.5%

This data underscores the reproducibility of the method under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromopyridin-2-yl)acetohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions result in various substituted pyridine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

N'-(5-Bromopyridin-2-yl)acetohydrazide can be synthesized through a condensation reaction involving 5-bromopyridine and acetohydrazide. The reaction typically involves a nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of acetohydrazide, forming a hydrazone linkage. The presence of the bromine atom on the pyridine ring enhances the compound's reactivity and biological activity due to its electron-withdrawing properties .

Antitumor Potential

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, various hydrazone derivatives have shown cytotoxic effects against different cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). These studies suggest that this compound may also possess similar anticancer properties, potentially functioning as a scaffold for developing new anticancer agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Studies have demonstrated that hydrazone derivatives can exhibit potent activity against these pathogens, indicating that this compound could be a valuable candidate for further pharmacological evaluation in the fight against infectious diseases .

Applications in Drug Development

This compound serves as an important building block in the synthesis of biologically active compounds. Its derivatives are being explored for their potential as:

  • Antitubercular Agents : Compounds derived from hydrazides have shown efficacy against tuberculosis strains, suggesting a pathway for developing new treatments .
  • Anticancer Drugs : The structural modifications of this compound can lead to enhanced potency against various cancers, making it a focus for drug development initiatives .
  • Anti-inflammatory Agents : Some studies indicate potential applications in treating conditions characterized by inflammation due to the compound's ability to modulate biological pathways involved in inflammatory responses .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that specific hydrazone derivatives showed dose-dependent anti-proliferative effects on human cancer cell lines. For example, one derivative exhibited an IC50 value of 6.5 µM against lung cancer cells, demonstrating significant cytotoxicity .
  • Antimicrobial Efficacy : In another study focusing on hydrazone compounds, several derivatives showed promising results against Mycobacterium tuberculosis, with some compounds outperforming standard treatments in efficacy tests .
  • Mechanistic Insights : Research into the mechanisms of action has revealed that similar compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways, such as p53 and Bcl-2 .

Mechanism of Action

The mechanism of action of N’-(5-Bromopyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The bromine atom and the acetohydrazide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, which prevents the enzymes from catalyzing their respective reactions .

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Anti-Inflammatory Activity

Acetohydrazides with aromatic or heterocyclic substituents demonstrate significant anti-inflammatory properties. For example:

  • (E)-N’-(4-(2-Morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a) and (E)-N’-(4-chlorobenzylidene)acetohydrazide (4f) inhibited TNF-α production by 57.3% and 55.8%, respectively, comparable to the standard drug SB-203580 .
  • N’-(4-dimethylaminobenzylidene)-sulindac acetohydrazide (DMFM) exhibited potent anti-inflammatory and antioxidant activity, attributed to its ability to modulate oxidative stress pathways .
  • N-(4-chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) reduced edema by 45% within 24 hours, outperforming diclofenac in some assays .

Key Insight : The anti-inflammatory potency correlates with electron-withdrawing substituents (e.g., chloro, bromo) and extended aromatic systems, which enhance target engagement.

Anticancer and Cytotoxic Activity

Acetohydrazides with triazole, benzothiazole, or coumarin moieties show selective cytotoxicity:

  • N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrated potent activity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .
  • Benzothiazole acylhydrazones (4a–4j) inhibited DNA synthesis in glioma (C6) and colorectal adenocarcinoma (HT-29) cells, with compound 4h showing selective toxicity toward cancer cells over healthy fibroblasts .

Key Insight : Heterocyclic substituents (e.g., triazole, benzothiazole) enhance apoptosis induction, while bromine may improve membrane permeability .

Antimicrobial Activity

Benzimidazole-triazole acetohydrazides exhibit broad-spectrum activity:

  • 2-(4-((1H-benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N’-(arylmethylidene)acetohydrazides (4–14) showed moderate to strong antibacterial effects against Staphylococcus aureus and Escherichia coli, with compound 7 being most potent .

Key Insight : The combination of sulfur-containing groups (e.g., thioether) and aromatic substituents enhances microbial membrane disruption .

Enzyme Inhibition

  • Ethyl-thio benzimidazolyl acetohydrazides inhibited α-glucosidase with IC50 values as low as 6.10 µM, far exceeding acarbose (IC50 = 378.2 µM) .

Structural and Functional Comparison Table

Compound Class Key Substituent(s) Biological Activity Potency/IC50 References
N-Phenylpyrazolyl-glycinyl Morpholinoethoxy, 4-chlorobenzylidene TNF-α inhibition 57.3–55.8% inhibition
Benzo[d]imidazol-1-yl Arylidene Kinase inhibition Limited activity
Sulindac derivative 4-Dimethylaminobenzylidene Anti-inflammatory, antioxidant High (qualitative)
2-Phenoxyphenyl 4-Chlorobenzylidene Edema reduction 45% reduction
Triazole-thiol 2-Oxoindolin-3-ylidene Cytotoxicity (melanoma) Significant (3D cell culture)
Ethyl-thio benzimidazolyl 2,4-Dichlorophenyl α-Glucosidase inhibition 6.10 ± 0.5 µM
Benzimidazole-triazole Arylidene, thioether Antimicrobial (broad-spectrum) Moderate to strong

Biological Activity

N'-(5-Bromopyridin-2-yl)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a brominated pyridine moiety linked to an acetohydrazide group. The synthesis typically involves the condensation of 5-bromopyridine-2-carboxaldehyde with acetohydrazide under acidic conditions, yielding the target compound with moderate to high yields.

2.1 Antimicrobial Activity

Hydrazones, including this compound, have been evaluated for their antimicrobial properties. A study indicated that various hydrazone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against Staphylococcus epidermidis and Enterococcus faecalis .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of hydrazones have shown promising cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and A549 (lung cancer). The IC50 values for some related compounds were reported in the range of 3–10 μM, indicating potent antiproliferative effects .

CompoundCell LineIC50 (μM)Mechanism of Action
5aHCT1160.29Induces cell cycle arrest
Cu(II) complexHepG23–5ROS generation and apoptosis
This compoundA549TBDTBD

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Many hydrazone derivatives trigger apoptosis in cancer cells by modulating apoptotic pathways, including upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at various phases (e.g., S/G2 phase), which is crucial for inhibiting cancer cell proliferation .

4.1 Case Study: Antitumor Efficacy

In a comparative study evaluating various hydrazone derivatives, this compound was tested against standard chemotherapeutic agents. Results indicated that it displayed enhanced cytotoxicity against liver (HepG2) and colon (HCT116) cancer cell lines compared to conventional treatments .

4.2 Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting strong antibacterial properties .

5. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Further research is warranted to elucidate its precise mechanisms of action and optimize its pharmacological profiles through structural modifications.

Future studies should focus on:

  • Detailed mechanistic studies to uncover specific pathways affected by this compound.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of potential synergistic effects with existing antimicrobial and anticancer agents.

This compound represents a valuable scaffold for the development of new therapeutic agents targeting infectious diseases and cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(5-Bromopyridin-2-yl)acetohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions. A common approach involves refluxing 5-bromo-2-hydrazinopyridine (or derivatives) with acetylating agents (e.g., acetic anhydride) in ethanol under acidic or neutral conditions. For example, TFA catalysis in ethanol at reflux (65–80°C) for 5–12 hours is effective for analogous acetohydrazides . Purification typically involves recrystallization from aqueous ethanol or flash chromatography (e.g., dichloromethane/methanol gradients) . Optimization may include adjusting stoichiometry, solvent polarity, or catalyst loading to improve yield.

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodology :

  • Spectroscopy : IR for hydrazide C=O and N-H stretches (~1650–1680 cm⁻¹ and ~3200 cm⁻¹), ¹H/¹³C NMR for aromatic protons (δ 7.5–8.5 ppm) and acetohydrazide methyl groups (δ 2.0–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 189–190 for C₅H₆BrN₃) .
  • Elemental Analysis : Validate C, H, N, Br percentages within ±0.3% of theoretical values .
  • X-ray Crystallography : For structural confirmation (e.g., planar geometry, hydrogen-bonding patterns) .

Q. How is the initial biological activity of this compound evaluated in antimicrobial or enzyme inhibition studies?

  • Methodology :

  • Enzyme Inhibition : Use IC₅₀ assays (e.g., α-glucosidase inhibition via spectrophotometry at 405 nm) with acarbose as a positive control. For BioA (biotin biosynthesis pathway), measure residual enzyme activity using HPLC or fluorescence-based substrates .
  • Antimicrobial Screening : Conduct microdilution assays (MIC/MBC) against Gram-negative pathogens (e.g., E. coli, P. aeruginosa) in Mueller-Hinton broth, with ciprofloxacin as a reference .

Advanced Research Questions

Q. What crystallographic insights exist for this compound derivatives, and how do intermolecular interactions influence stability?

  • Key Findings : Schiff-base analogs exhibit near-planar geometries (dihedral angles <10° between pyridine and acetohydrazide moieties). Intramolecular O-H···O hydrogen bonds stabilize the structure, while intermolecular N-H···Br and π-π stacking enhance crystal packing . For metal complexes (e.g., Ni(II)), square-planar coordination via hydrazone N and O donors is observed .

Q. What mechanistic hypotheses explain the BioA enzyme inhibition by acetohydrazide derivatives?

  • Proposed Mechanism : Competitive inhibition of BioA (7,8-diaminopelargonic acid synthase) via binding to the pyridoxal phosphate (PLP) cofactor pocket. Molecular docking suggests hydrogen bonds between the hydrazide group and PLP lysine residues, while the bromopyridine moiety occupies a hydrophobic subpocket . Kinetic studies (Lineweaver-Burk plots) are recommended to confirm inhibition modality.

Q. How can molecular docking and SAR studies guide the design of more potent this compound analogs?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity). Prioritize substituents at the pyridine 5-position (e.g., Br → CF₃ for enhanced lipophilicity) .
  • SAR Trends : Electron-withdrawing groups (Br, NO₂) at the pyridine ring improve enzyme affinity, while bulky substituents (e.g., naphthyl) enhance anticonvulsant activity by modulating blood-brain barrier permeability .

Q. How do structural modifications (e.g., Schiff base formation, metal chelation) alter the pharmacological profile of this compound?

  • Case Studies :

  • Schiff Bases : Condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) increases anti-inflammatory activity (71–77% inhibition in carrageenan-induced edema models vs. 65% for Celecoxib) .
  • Metal Complexes : Cu(II) or Ni(II) chelates show enhanced antioxidant activity (DPPH radical scavenging IC₅₀ ~6–8 µM) due to redox-active metal centers .

Q. What strategies improve the metabolic stability and bioavailability of this compound derivatives?

  • Approaches :

  • Prodrug Design : Esterification of the hydrazide group to reduce polarity (e.g., ethyl ester prodrugs with 2–3× higher Cmax in rat plasma) .
  • Cyclization : Form oxadiazole or triazole rings to prevent hydrolysis. For example, cyclocondensation with CS₂ yields thiadiazoles with t₁/₂ >6 hours in simulated gastric fluid .

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